5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with the Phenyl Ring: The trifluoromethylated phenyl ring is then coupled with the oxadiazole ring. This can be achieved through a series of reactions involving diazotization and cyclization.
Oxadiazole Ring Formation: The oxadiazole ring is formed through cyclization reactions, often using reagents like hydrazine and carboxylic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, 5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid is explored for its potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its unique structure and properties make it a candidate for targeting specific diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its trifluoromethyl group imparts desirable properties to these products, such as increased efficacy and stability.
Mechanism of Action
The mechanism by which 5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Oxadiazole derivatives: Other oxadiazole compounds with different substituents.
Uniqueness: 5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid stands out due to its combination of the trifluoromethyl group and the oxadiazole ring, which provides unique chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-4-2-1-3-5(6)8-14-7(9(16)17)15-18-8/h1-4H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYBAGAOAXOMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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